Alcoholysis Outcome: Methyl 3-Oxopentanoate vs. Methyl Acetoacetate from the 5-Acetyl Analog
When 5-(1-hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is subjected to methanolysis, it produces methyl 3-oxopentanoate (a C6 β-keto ester bearing a propionyl-derived C3 side chain). By contrast, the 5-acetyl analog (CAS 72324-39-1) yields methyl acetoacetate (a C5 β-keto ester). Both reactions proceeded under identical reflux conditions in the original J. Org. Chem. study [1]. This represents a non-interchangeable carbon skeleton difference: the target compound installs an ethyl-substituted β-keto ester, whereas the acetyl analog installs a methyl-substituted β-keto ester. This identity defines the downstream product in natural product total synthesis and pharmaceutical intermediate applications [2].
| Evidence Dimension | β-Keto ester product identity upon alcoholysis |
|---|---|
| Target Compound Data | Methyl 3-oxopentanoate (CAS 30414-53-0); 5-(1-hydroxypropylidene) Meldrum's acid (18.2 g, 69.4 mmol) → methyl 3-oxopentanoate after methanolysis |
| Comparator Or Baseline | Methyl acetoacetate; produced from 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione under identical conditions |
| Quantified Difference | C6 (ethyl β-keto ester) vs. C5 (methyl β-keto ester) carbon skeleton; same reaction type, different product structure |
| Conditions | Methanol, reflux; from isolated 5-acyl Meldrum's acid intermediates [1] |
Why This Matters
For procurement, selecting this compound over the 5-acetyl analog is mandatory when the synthetic route requires a propionyl-derived (3-oxopentanoate) rather than an acetyl-derived (acetoacetate) β-keto ester intermediate.
- [1] Oikawa, Y.; Sugano, K.; Yonemitsu, O. Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. J. Org. Chem. 1978, 43 (10), 2087–2088. DOI: 10.1021/jo00404a066. View Source
- [2] Janikowska, K.; Rachon, J.; Makowiec, S. Acyl Meldrum's acid derivatives: application in organic synthesis. Russ. Chem. Rev. 2014, 83 (7), 620–637. DOI: 10.1070/RC2014v083n07ABEH004441. View Source
